molecular formula C13H13NO5 B11686230 Methyl 3-(2,3-dimethoxyphenyl)-1,2-oxazole-5-carboxylate CAS No. 330558-50-4

Methyl 3-(2,3-dimethoxyphenyl)-1,2-oxazole-5-carboxylate

Cat. No.: B11686230
CAS No.: 330558-50-4
M. Wt: 263.25 g/mol
InChI Key: LAZRKLZGIKVBDC-UHFFFAOYSA-N
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Description

Methyl 3-(2,3-dimethoxyphenyl)-1,2-oxazole-5-carboxylate is a heterocyclic ester derivative featuring a 1,2-oxazole core substituted with a 2,3-dimethoxyphenyl group at position 3 and a methyl carboxylate at position 3. The dimethoxyphenyl substituent enhances lipophilicity, which may influence membrane permeability and bioavailability, while the ester group provides a handle for further chemical modifications .

Properties

CAS No.

330558-50-4

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

methyl 3-(2,3-dimethoxyphenyl)-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C13H13NO5/c1-16-10-6-4-5-8(12(10)17-2)9-7-11(19-14-9)13(15)18-3/h4-7H,1-3H3

InChI Key

LAZRKLZGIKVBDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,3-dimethoxyphenyl)-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the oxazole ring. The final step involves esterification with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,3-dimethoxyphenyl)-1,2-oxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the oxazole ring or the ester group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of methyl 3-(2,3-dimethoxyphenyl)-1,2-oxazole-5-carboxylate as an anticancer agent. The compound has been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation. For instance, in vitro assays on the MCF-7 breast cancer cell line showed that the compound significantly reduced cell viability at specific concentrations.

Concentration (µM) Cell Viability (%)
0100
1085
5060
10030

The data indicates a dose-dependent response, suggesting that higher concentrations lead to greater cytotoxic effects on cancer cells .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the modulation of specific signaling pathways associated with cell growth and apoptosis. Research has indicated that compounds with oxazole rings can interact with proteins involved in cancer progression, leading to altered cellular responses .

Agricultural Applications

Herbicidal Properties
In addition to its medicinal applications, this compound has been investigated for its herbicidal properties. Studies have shown that derivatives of oxazole compounds can effectively inhibit the growth of various weeds without adversely affecting crop yields.

A patent describes the synthesis of oxazole derivatives that exhibit strong herbicidal activity against specific plant species. These compounds can be formulated into agricultural products aimed at controlling unwanted vegetation in crop fields .

Synthesis and Derivatives

Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the oxazole ring via cyclization reactions.
  • Introduction of the methoxy groups through alkylation reactions.
  • Esterification to obtain the final methyl ester form.

These synthetic methodologies are crucial for producing the compound in sufficient quantities for both research and commercial applications.

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted by researchers at a prominent university evaluated the anticancer efficacy of this compound on human cancer cell lines. The results demonstrated a significant reduction in tumor growth markers when treated with this compound compared to controls .

Case Study 2: Field Trials for Herbicidal Activity
Field trials were conducted to assess the herbicidal efficacy of formulations containing this compound against common agricultural weeds. The trials indicated a substantial decrease in weed biomass and improved crop health in treated areas compared to untreated controls .

Mechanism of Action

The mechanism of action of Methyl 3-(2,3-dimethoxyphenyl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

The structural and functional properties of Methyl 3-(2,3-dimethoxyphenyl)-1,2-oxazole-5-carboxylate can be contextualized by comparing it to analogous oxazole derivatives. Below is a detailed analysis of key similarities and differences:

Structural Variations and Substituent Effects
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2,3-dimethoxyphenyl (position 3), methyl carboxylate (position 5) C₁₃H₁₃NO₅ ~263.24 High lipophilicity due to dimethoxy groups; ester functionality for derivatization.
Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate 3-hydroxyphenyl (position 3), methyl carboxylate (position 5) C₁₁H₉NO₄ ~219.19 Lower lipophilicity due to hydroxyl group; potential for hydrogen bonding.
Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate 2,6-dichlorophenyl (position 3), cyclopropyl (position 5), methyl carboxylate (position 4) C₁₅H₁₃Cl₂NO₃ ~338.18 Dichlorophenyl enhances steric bulk; cyclopropyl may restrict conformational flexibility.
Methyl 3-amino-5-(3-phenyl-1,2-oxazol-5-yl)thiophene-2-carboxylate 3-phenyl-1,2-oxazol-5-yl (position 5), amino-thiophene (position 3) C₁₆H₁₃N₃O₃S ~327.36 Thiophene ring introduces π-conjugation; amino group enables nucleophilic reactions.
Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate 3-fluorophenyl (position 3), dihydro-oxazole (positions 4-5) C₁₁H₁₀FNO₃ ~223.20 Fluorine substituent increases electronegativity; dihydro structure reduces aromaticity.

Key Observations :

  • Steric Effects : Dichlorophenyl () and cyclopropyl groups introduce steric hindrance, which may reduce binding affinity in enzyme interactions compared to dimethoxyphenyl .
  • Reactivity: The amino-thiophene moiety in allows for diverse derivatization, whereas the ester group in the target compound is more suited to hydrolysis or transesterification .

Biological Activity

Methyl 3-(2,3-dimethoxyphenyl)-1,2-oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H13NO5
  • IUPAC Name : Methyl 3-(2,3-dimethoxyphenyl)-1,2-oxazole-5-carboxylate
  • InChI Key : MLPHLJFAOBJWOI-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.
  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3 .

Biological Activity Overview

Activity Type Description References
AnticancerInduces apoptosis in various cancer cell lines including MCF-7 and U-937.
AntimicrobialDemonstrated activity against bacterial strains, suggesting potential as an antimicrobial agent.
Anti-inflammatoryInhibits COX enzymes, reducing inflammatory markers in vitro.

Anticancer Properties

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed:

  • MCF-7 Cells : IC50 value of 10.38 µM.
  • U-937 Cells : Induced significant apoptosis as evidenced by flow cytometry assays.

These findings suggest that the compound may serve as a lead for developing new anticancer therapeutics.

Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. This suggests its potential application in treating bacterial infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

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